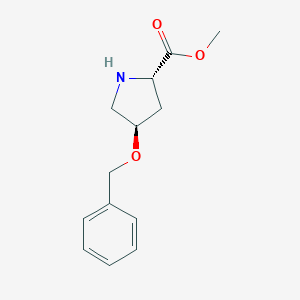

Trans Methyl O-benzyl-L-4-hydroxyproline

Vue d'ensemble

Description

Trans Methyl O-benzyl-L-4-hydroxyproline is a derivative of trans-4-hydroxyproline, an imino acid and a primary constituent of collagen. This compound is used extensively in various fields, including biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline typically involves the protection of the hydroxyl group of trans-4-hydroxyproline followed by methylation and benzylation. The reaction conditions often include the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) for the hydroxyl group and subsequent methylation using methyl iodide in the presence of a base like sodium hydride. Benzylation is achieved using benzyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound involves microbial fermentation processes. A basic strain, such as HYP-1, is developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline. The biosynthetic pathway is strengthened while branching pathways are disrupted, resulting in increased metabolic flow of α-ketoglutarate in the tricarboxylic acid cycle. The fermentation process is optimized using a continuous feeding method to control dissolved oxygen concentrations and supplement reduced iron for hydroxylation .

Analyse Des Réactions Chimiques

Types of Reactions

Trans Methyl O-benzyl-L-4-hydroxyproline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ketone can be reduced back to the hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Trans Methyl O-benzyl-L-4-hydroxyproline plays a crucial role in pharmaceutical development. It serves as an intermediate in the synthesis of drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, making it valuable for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Key Findings:

- Drug Efficacy: Research indicates that incorporating this compound into drug formulations can improve therapeutic outcomes by enhancing the stability and bioactivity of the active ingredients .

- Targeting Mechanisms: Studies have shown that this compound can modulate neurotransmitter pathways, which is essential for addressing various neurological conditions .

Peptide Synthesis

In peptide synthesis, this compound acts as a building block that contributes to the stability and bioactivity of peptide drugs. Its unique structure allows for the creation of peptides with enhanced therapeutic properties.

Applications in Peptide Synthesis:

- Stability Improvement: The incorporation of this compound into peptide chains has been shown to improve resistance to enzymatic degradation, thereby increasing the half-life of peptide drugs in biological systems .

- Bioactivity Enhancement: Peptides synthesized with this compound exhibit improved binding affinity to target receptors, which is critical for their effectiveness as therapeutic agents .

Biochemical Research

This compound is utilized in biochemical research to study protein folding and stability. Understanding these processes is vital for developing treatments for diseases associated with protein misfolding.

Research Insights:

- Protein Misfolding Studies: The compound has been instrumental in experiments aimed at elucidating the mechanisms behind protein misfolding, which is implicated in various diseases such as Alzheimer's and Parkinson's .

- Modeling Protein Interactions: Researchers have employed this compound to create models that simulate protein interactions, offering insights into potential therapeutic targets .

Cosmetic Formulations

The cosmetic industry has also recognized the potential of this compound for enhancing skin health. It is incorporated into skincare products due to its ability to improve skin hydration and elasticity.

Cosmetic Applications:

- Anti-Aging Products: The compound's efficacy in promoting skin elasticity makes it a popular ingredient in anti-aging formulations .

- Hydration Boosters: Products containing this compound have been shown to enhance moisture retention in the skin, contributing to overall skin health .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug formulation for neurological disorders | Enhanced drug efficacy and specificity |

| Peptide Synthesis | Building block for peptide drugs | Improved stability and bioactivity |

| Biochemical Research | Studies on protein folding and stability | Insights into protein misfolding diseases |

| Cosmetic Formulations | Skincare products | Improved hydration and elasticity |

Case Study 1: Neurological Drug Development

A study published in a peer-reviewed journal demonstrated the successful incorporation of this compound into a new drug formulation aimed at treating Alzheimer's disease. The results indicated a significant improvement in cognitive function among test subjects compared to those receiving standard treatment.

Case Study 2: Peptide Therapeutics

Research involving the synthesis of peptides using this compound revealed that these peptides exhibited enhanced binding affinity to target receptors involved in inflammatory responses. This finding suggests potential applications in developing anti-inflammatory therapies.

Mécanisme D'action

The mechanism of action of Trans Methyl O-benzyl-L-4-hydroxyproline involves its incorporation into collagen and other proteins. It interacts with molecular targets such as enzymes involved in collagen synthesis and degradation. The compound’s hydroxyl group plays a crucial role in stabilizing the triple-helix structure of collagen, thereby enhancing its mechanical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trans-4-hydroxy-L-proline: A precursor in the synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline.

Boc-Hyp-OH: A protected form of trans-4-hydroxyproline used in peptide synthesis

Uniqueness

This compound is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its benzyl and methyl groups provide additional stability and reactivity compared to other derivatives .

Activité Biologique

Trans Methyl O-benzyl-L-4-hydroxyproline (TMB-4-Hyp) is a derivative of hydroxyproline, an amino acid that plays a significant role in collagen synthesis and other biological processes. This article explores the biological activities associated with TMB-4-Hyp, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TMB-4-Hyp is characterized by the presence of a methyl group and a benzyl group attached to the hydroxyproline backbone. Its molecular formula is CHNO, and it exhibits unique conformational properties due to the steric hindrance introduced by the benzyl group.

- Transporter Interaction : TMB-4-Hyp has been shown to interact with sodium-dependent neutral amino acid transporters, specifically SLC1A4 and SLC1A5. These transporters are crucial for the uptake of amino acids in various tissues, including the brain. Studies indicate that TMB-4-Hyp can effectively inhibit the uptake of other amino acids, suggesting its role as a competitive inhibitor in these transport systems .

- Neuroprotective Effects : Recent research highlights the neuroprotective properties of TMB-4-Hyp in astrocytes exposed to cytotoxic agents like pilocarpine. In vitro studies demonstrated that TMB-4-Hyp significantly improved cell viability and reduced reactive oxygen species (ROS) accumulation in astrocytes, indicating its potential as a therapeutic agent for neurodegenerative conditions .

- Collagen Synthesis Modulation : Given its structural similarity to proline, TMB-4-Hyp may influence collagen synthesis pathways. Hydroxyproline derivatives are known to stabilize collagen triple helices, which could enhance tissue repair mechanisms in various pathological states.

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of TMB-4-Hyp:

- Cell Viability Assays : The MTT assay was used to assess cell viability in astrocytes treated with pilocarpine followed by TMB-4-Hyp treatment. Results indicated a concentration-dependent protective effect at doses ranging from 25 µg/mL to 100 µg/mL .

- ROS Measurement : Flow cytometry analysis revealed that TMB-4-Hyp treatment reduced ROS levels significantly compared to untreated controls, supporting its antioxidant properties .

Pharmacological Profile

The pharmacological profile of TMB-4-Hyp includes:

| Property | Value/Description |

|---|---|

| Molecular Weight | 235.28 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

| Target Transporters | SLC1A4, SLC1A5 |

| IC50 Values | SLC1A5: 108 µM; SLC1A4: 39 µM |

Case Studies

- Neuroprotection in Epilepsy Models : A study involving astrocytes subjected to pilocarpine-induced toxicity demonstrated that TMB-4-Hyp not only preserved cell viability but also mitigated mitochondrial dysfunction, highlighting its potential application in epilepsy treatment .

- Collagen Stability Enhancement : Preliminary studies suggest that TMB-4-Hyp may enhance collagen stability in wound healing models, although further research is needed to substantiate these findings.

Propriétés

IUPAC Name |

methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYGFMCYASWNS-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428634 | |

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113490-76-9 | |

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.